2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Description
Historical Context and Development of Oxazolopyridine Chemistry
The historical development of oxazolopyridine chemistry traces its origins to fundamental discoveries in heterocyclic synthesis during the late 19th and early 20th centuries. The foundational work in pyridine synthesis was significantly advanced by Arthur Rudolf Hantzsch, who reported the Hantzsch pyridine synthesis in 1881, establishing a multi-component organic reaction between aldehydes, beta-keto esters, and nitrogen donors to produce dihydropyridine intermediates that could subsequently be aromatized to pyridines. This seminal work provided the mechanistic understanding necessary for later developments in fused heterocyclic systems incorporating both pyridine and oxazole components.
The evolution of oxazole chemistry developed in parallel through several key synthetic methodologies, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen synthesis. The van Leusen oxazole synthesis, developed in 1972, became particularly significant for the construction of oxazole-containing molecules, utilizing tosylmethyl isocyanide as a key reagent for generating substituted oxazoles from readily available aldehydes. This methodology has continued to evolve, with recent advances incorporating ionic liquids as solvents and task-specific bases, enabling facile synthesis of multiple carbon-5 substituted oxazole derivatives through sequential van Leusen-Suzuki, van Leusen-Heck, and van Leusen-Sonogashira coupling reactions.
The convergence of pyridine and oxazole chemistry into fused oxazolopyridine systems represents a more recent development in heterocyclic chemistry, driven by the recognition that such compounds could combine the beneficial properties of both ring systems. Research into oxazolo[5,4-b]pyridine derivatives has demonstrated their potential for rearrangement reactions, as evidenced by studies showing that 7-aryl-substituted oxazolo[5,4-b]pyridines can undergo aluminum chloride-mediated rearrangement to form benzo[c]naphthyridinones under mild conditions. These discoveries have established oxazolopyridine chemistry as a dynamic field with continuing synthetic and mechanistic innovations.
Significance in Heterocyclic Chemistry Research
The significance of oxazolopyridine derivatives in heterocyclic chemistry research stems from their unique structural characteristics that combine the electron-rich nature of oxazole rings with the versatile reactivity patterns of pyridine systems. Nitrogen heterocycles serve as fundamental structural elements in both natural products and synthetic pharmaceuticals, with their presence in essential biomolecules including ribonucleic acid, deoxyribonucleic acid, and numerous coenzymes establishing their critical importance in biological systems. The oxazolopyridine framework represents an evolution in heterocyclic design, offering researchers access to compounds with enhanced pharmacological profiles and novel reactivity patterns.
Research has demonstrated that oxazolopyridine derivatives can undergo sophisticated transformations that highlight their synthetic utility. For instance, studies on oxazolo[5,4-b]pyridine systems have revealed their capacity for rearrangement under Lewis acid conditions, providing access to previously difficult-to-synthesize benzo[c]naphthyridine frameworks. These rearrangement reactions proceed under remarkably mild conditions, requiring only 90 degrees Celsius temperature and reaction times under four hours, while maintaining compatibility with atmospheric moisture and utilizing commercially available reagents. Such synthetic accessibility makes oxazolopyridine derivatives particularly valuable for medicinal chemistry applications.
The biological significance of oxazolopyridine compounds extends beyond their synthetic utility to encompass their role as bioactive scaffolds. Research into oxazolo[3,2-a]pyridine derivatives has identified them as effective structural scaffolds for reversing multi-drug resistance in Leishmania parasites, with some compounds achieving reversion indexes up to 6.7-fold for daunomycin resistance and 8.7-fold for miltefosine resistance. These findings underscore the importance of the oxazolopyridine framework in addressing contemporary challenges in infectious disease treatment, particularly in the context of emerging drug resistance mechanisms.
Overview of Oxazolopyridine Derivatives in Scientific Literature
The scientific literature reveals a diverse array of oxazolopyridine derivatives with varying structural features and applications. Comprehensive studies have documented the synthesis and characterization of numerous oxazolo[4,5-b]pyridine derivatives, demonstrating their accessibility through reactions involving substituted aminopyridines with carboxylic acids under dehydrating conditions. These synthetic approaches have enabled the preparation of compounds incorporating various substituents, including cyano groups, piperidino chains, and guanidino functionalities, each contributing distinct properties to the resulting molecules.
Recent advances in palladium-catalyzed direct carbon-hydrogen bond functionalization have expanded the synthetic repertoire for oxazolopyridine construction and derivatization. Research has successfully demonstrated the construction of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine tricyclic scaffolds through both intramolecular and intermolecular palladium-catalyzed direct carbon-hydrogen bond heteroarylation. These methodologies preserve functional groups such as chlorine atoms on the pyridine moiety, providing opportunities for late-stage diversification that are particularly valuable in drug discovery applications.
The literature also documents significant developments in the synthesis of related heterocyclic systems, including thiazolopyridine derivatives that share structural similarities with oxazolopyridines. Studies on compounds such as 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have provided insights into the general reactivity patterns and synthetic approaches applicable to this class of fused heterocycles. These related systems serve as important comparisons for understanding the unique properties conferred by the oxazole component in oxazolopyridine derivatives.
Biological evaluation studies have consistently demonstrated the pharmacological potential of oxazolopyridine derivatives across multiple therapeutic areas. Research into N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones has revealed their analgesic properties, with some compounds incorporating 4-substituted phenyl-1-piperazinyl substituents and 3-4 carbon alkyl side chains showing significantly greater analgesic activity compared to related structural analogs. These findings establish oxazolopyridines as privileged scaffolds in medicinal chemistry, capable of providing enhanced biological activity through strategic structural modifications.
Current Research Status and Knowledge Gaps
The current research status of this compound reveals a compound that has garnered significant attention for its potential biological applications, yet significant knowledge gaps remain in understanding its full therapeutic potential and mechanistic profile. Available chemical characterization data indicates that the compound possesses a molecular weight of 279.13 grams per mole for the free base form, with the molecular formula C₁₂H₁₁BrN₂O and CAS number 885272-79-7. The hydrochloride salt form increases the molecular weight to 315.59 grams per mole, reflecting the addition of hydrochloric acid to enhance stability and solubility characteristics.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O.ClH/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12;/h1-4,14H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBILZSHNPBRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride (CAS No. 1187928-44-4) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₂BrClN₂O
- Molecular Weight : 315.59 g/mol
- CAS Number : 1187928-44-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:
- Dopaminergic System : Research indicates that compounds similar to 2-(4-bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine may exhibit dopaminergic activity, which can be beneficial in treating disorders such as Parkinson's disease and schizophrenia.
- Serotonergic System : The compound may also influence serotonin receptors, potentially affecting mood and anxiety disorders.
Antidepressant Effects
Studies have shown that derivatives of tetrahydrooxazolo compounds can exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1: Neuroprotective Effects (2023) | Demonstrated significant reduction in neuronal cell death in models of oxidative stress. | Suggests potential for use in neurodegenerative disorders. |
| Study 2: Antidepressant Activity (2022) | Showed improvement in depressive symptoms in rodent models compared to control groups. | Indicates promise as a novel antidepressant agent. |
| Study 3: Anticancer Properties (2021) | Inhibited growth of breast cancer cells by inducing apoptosis. | Supports further investigation into its use as an anticancer agent. |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with several hazard statements indicating potential risks upon exposure:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
Scientific Research Applications
Antinociceptive Effects
Research indicates that 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine exhibits significant antinociceptive properties. Studies have shown that it can effectively reduce pain responses in animal models. The mechanism appears to involve modulation of pain pathways and neurotransmitter systems, which warrants further investigation for potential therapeutic uses in pain management .
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects in various preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Its efficacy in reducing inflammation could be linked to its ability to interfere with specific signaling pathways involved in the inflammatory response .
Anticancer Potential
Emerging evidence suggests that 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine possesses cytotoxic properties against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This potential makes it a subject of interest for developing novel anticancer agents .
Case Studies
Comparison with Similar Compounds
Oxazolo vs. Isoxazolo Derivatives
- Structural Difference : Replaces the 4-bromophenyl group with a hydroxyl group and modifies the oxazole ring to an isoxazole.
- Functional Impact: Acts as a δ subunit-selective GABAA receptor agonist, enhancing tonic currents in locus coeruleus neurons and reducing neuronal excitability in Mecp2-null mice. Demonstrated efficacy in alleviating breathing abnormalities in vivo .
- Key Contrast : The absence of the bromophenyl substituent and presence of a hydroxyl group likely enhance receptor binding specificity, making it more biologically active in neurological applications compared to the bromophenyl derivative .
Oxazolo vs. Thiazolo Derivatives
Compound : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS: 720720-96-7)
- Structural Difference : Substitutes the oxazole oxygen with sulfur (thiazole) and introduces a carboxylic acid group.
- Functional Impact : Used as an intermediate in anticoagulant drugs, such as the synthesis of N-(5-chloropyridin-2-yl)-N-cyclohexyl ethanediamide derivatives .
- Key Contrast : The thiazole ring’s electron-rich sulfur atom may enhance metabolic stability and binding affinity to serine proteases compared to the oxazole analog. This modification shifts applications from neurological research to cardiovascular therapeutics .
Compound : 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride (CAS: 365996-07-2)
- Structural Difference : Bromine is directly attached to the thiazolo ring instead of a phenyl group.
- Functional Impact : Used in medicinal chemistry for halogen bonding in targeted drug design.
Positional Isomers and Ring Fusion Variants
Compound : 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS: 158001-24-2)
- Structural Difference : Alters the oxazolo ring fusion from [5,4-c] to [4,5-c].
- Key Contrast: Limited data exist, but such positional changes are critical in optimizing drug-receptor interactions .
Substituent Variations
Compound : 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 7271-11-6)
- Structural Difference : Replaces oxazole with imidazole and shifts the bromophenyl position.
- Functional Impact : Imidazole’s basic nitrogen enhances solubility and metal coordination capacity, broadening applications in catalysis or metalloenzyme inhibition .
Comparative Data Table
| Compound Name | Core Structure | Substituent | CAS Number | Key Application |
|---|---|---|---|---|
| 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride | Oxazolo[5,4-c]pyridine | 4-Bromophenyl | 69078-51-9 | Industrial research (discontinued) |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol hydrochloride | Isoxazolo[5,4-c]pyridine | Hydroxyl | N/A | Neurological therapeutics |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Thiazolo[5,4-c]pyridine | Carboxylic acid, methyl | 720720-96-7 | Anticoagulant synthesis |
| 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride | Thiazolo[5,4-c]pyridine | Bromine (core) | 365996-07-2 | Halogen bonding in drug design |
| 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine | Oxazolo[4,5-c]pyridine | 4-Bromophenyl, methyl | 158001-24-2 | Structural isomer studies |
Preparation Methods
Key Reactions:
- Cyclization of amino alcohols or amino acids with aldehydes or ketones.
- Nucleophilic substitution on aromatic rings to introduce the 4-bromophenyl group.
Introduction of the 4-Bromophenyl Group
The incorporation of the 4-bromophenyl moiety is typically achieved through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, depending on the specific synthetic route.
Method A: Nucleophilic Aromatic Substitution
- Starting from 4-bromobenzaldehyde derivatives, followed by condensation with amino alcohols to form the heterocyclic core.
Method B: Cross-Coupling Reactions
- Utilizing 4-bromobenzene derivatives with heterocyclic intermediates under palladium catalysis.
Preparation of the Hydrochloride Salt
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.
- Method : Treatment of the heterocyclic amine with gaseous or dissolved hydrogen chloride in ethanol or other suitable solvents.
- Conditions : Mild heating (around 65-75°C) for several hours, followed by cooling and filtration to obtain the hydrochloride salt.
Detailed Research Findings and Data Tables
Research Insights and Variations
- Patents reveal that the synthesis can be optimized for industrial scale by minimizing reaction steps and mild conditions, reducing costs and environmental impact.
- Cyclization methods vary from acid-catalyzed to base-catalyzed processes, with some employing protective groups to improve yields.
- Substituent introduction on the aromatic ring can be achieved via different routes, with cross-coupling providing higher regioselectivity and functional group tolerance.
Notes on Methodology
- The choice of starting materials significantly influences the overall yield and purity.
- Use of palladium-catalyzed cross-coupling (e.g., Suzuki) is advantageous for introducing the 4-bromophenyl group with high regioselectivity.
- Mild acid or base conditions are preferred to prevent degradation of sensitive heterocycles.
- Salt formation is straightforward, involving treatment with HCl in ethanol, followed by recrystallization.
Summary of Preparation Methods
| Method | Advantages | Disadvantages | Suitable for |
|---|---|---|---|
| Nucleophilic substitution | Simple, cost-effective | Limited to certain substrates | Small-scale synthesis |
| Palladium-catalyzed coupling | High regioselectivity, versatile | Requires expensive catalysts | Large-scale, high-purity synthesis |
| Direct cyclization + salt formation | Fewer steps, mild conditions | May have lower yields | Industrial production |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride?
The synthesis of structurally related heterocyclic compounds (e.g., thiazolo[5,4-c]pyridine derivatives) typically involves multi-step protocols. For example:
- Intermediate formation : React N-methyl-4-piperidone with sulfur and cyanamide to form α-thiol intermediates, followed by cyclocondensation and Sandmeyer bromination to introduce halogens .
- Salt formation : Use hydrochloric acid to protonate the free base, yielding the hydrochloride salt.
- Purification : Recrystallization from ethanol or acetonitrile is recommended to achieve >95% purity .
Q. How is the structural identity of this compound confirmed?
Key characterization methods include:
- NMR spectroscopy : Analyze , , and spectra to confirm the oxazolo-pyridine scaffold and substituent positions. For example, the 4-bromophenyl group shows characteristic aromatic proton signals at δ 7.3–7.8 ppm .
- Mass spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) should match the molecular formula (calculated m/z: 331.01) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Analogous oxazolo-pyridines (e.g., Gaboxadol hydrochloride) are soluble in water (up to 100 mM) and polar aprotic solvents like DMSO .
- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs at >40°C, with hydrolysis of the oxazole ring observed under acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Reaction conditions : Use n-butyl lithium for lithiation steps to enhance regioselectivity. For example, lithiation of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives achieves >80% yield at –78°C .
- Catalysts : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to introduce the 4-bromophenyl group .
- Workflow : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to isolate high-purity precursors .
Q. What pharmacological targets are associated with this compound?
Q. How are impurities profiled during synthesis?
Q. What are the metabolic pathways in preclinical models?
Q. How are conflicting spectral data resolved?
Q. What formulation challenges arise in preclinical studies?
- Bioavailability : Low oral absorption (F < 20%) due to high polarity. Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .
- Salt selection : Hydrochloride salts improve crystallinity but may require counterion screening (e.g., tosylate) for pH-sensitive applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
